![molecular formula C21H24N4O2 B2474679 4-butoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide CAS No. 2034609-55-5](/img/structure/B2474679.png)
4-butoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide
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Overview
Description
The compound “4-butoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide” is a complex organic molecule that contains several functional groups including a pyrazole ring, a pyridine ring, an amide group, and a butoxy group .
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized through a series of reactions including nucleophilic substitution, condensation, and cyclization .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring and a pyridine ring connected by a methylene (-CH2-) group. The butoxy group would be attached to the benzene ring, and the amide group would be connected to the pyridine ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrazole and pyridine rings, as well as the amide group. These groups can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyrazole and pyridine rings could contribute to its aromaticity, while the amide group could participate in hydrogen bonding .Scientific Research Applications
Experimental and Theoretical Studies
Studies have explored the functionalization reactions of related pyrazole compounds, providing insights into the synthetic versatility and potential applications of 4-butoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide in developing new chemical entities. For example, research by Yıldırım, Kandemirli, and Demir (2005) investigated the reactions of 1H-pyrazole-3-carboxylic acid derivatives, demonstrating the synthesis of pyrazole-carboxamide via reaction with diamines, which could be relevant for the modification and bioactivity enhancement of compounds like this compound (Yıldırım, Kandemirli, & Demir, 2005).
Microwave-assisted Synthesis and Biological Activities
El‐Borai et al. (2013) reported on the microwave-assisted synthesis of pyrazolopyridine derivatives, exploring their antioxidant, antitumor, and antimicrobial activities. This study suggests potential research applications of this compound in evaluating its efficacy in similar biological activities (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).
Synthesis and Properties of Polyamides
Research by Hsiao, Yang, and Chen (2000) focused on the synthesis of polyamides using bis(ether-carboxylic acid) or bis(ether amine) derived from related compounds, indicating the potential of this compound in polymer science for creating materials with high thermal stability and solubility (Hsiao, Yang, & Chen, 2000).
Novel Pyrazolopyrimidines as Anticancer Agents
Rahmouni et al. (2016) synthesized novel pyrazolopyrimidine derivatives, evaluating their anticancer and anti-5-lipoxygenase activities. This highlights the potential application of this compound in the development of new therapeutic agents targeting cancer and inflammation (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-butoxy-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-3-4-11-27-19-7-5-17(6-8-19)21(26)23-13-16-9-10-22-20(12-16)18-14-24-25(2)15-18/h5-10,12,14-15H,3-4,11,13H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVLYVLSZZOPNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC2=CC(=NC=C2)C3=CN(N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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